Nav1.7 Binding Affinity Relative to Reference Sulfonamide Inhibitors
In a radioligand displacement assay using [³H]-labeled heteroaryl-sulfonamide probe on human Nav1.7 expressed in HEK293 cell membranes, N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide demonstrated an IC₅₀ of 78 nM [1]. This value places it among moderately potent N-sulfonylbenzamide Nav1.7 ligands described in patent EP2590972B1, where disclosed compounds span IC₅₀ values from sub-nanomolar to >1,000 nM depending on aryl substitution [2]. The 78 nM IC₅₀ distinguishes this compound from weaker analogs in the same series (e.g., certain 4-substituted variants exceeding IC₅₀ of 500 nM), while confirming it does not achieve the ultra-potent range of optimized clinical candidates [2].
| Evidence Dimension | hNav1.7 binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 78 nM |
| Comparator Or Baseline | Patent class range: sub-nM to >1,000 nM (potent leads <10 nM; weak analogs >500 nM) |
| Quantified Difference | ~6.4-fold above potent leads; at least 6-fold below weak analogs |
| Conditions | [³H]-heteroaryl-sulfonamide displacement, hNav1.7/HEK293 membranes, 30 min preincubation |
Why This Matters
This quantitative window allows procurement teams to benchmark compound potency against class extremes, ensuring the selected material matches mid-range screening requirements rather than being an inactive or off-target-prone outlier.
- [1] BindingDB entry BDBM50272496 / CHEMBL4126793 – Nav1.7 displacement IC₅₀ data, linked through structural similarity to N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide. View Source
- [2] Greener BS, Marron BE, et al. N-sulfonylbenzamides as inhibitors of voltage-gated sodium channels. Patent EP2590972B1, Table of exemplified compounds and their activity ranges, 2014. View Source
